molecular formula C18H17F3O B1327686 3-(2,3-Dimethylphenyl)-2'-trifluoromethylpropiophenone CAS No. 898793-04-9

3-(2,3-Dimethylphenyl)-2'-trifluoromethylpropiophenone

Cat. No. B1327686
CAS RN: 898793-04-9
M. Wt: 306.3 g/mol
InChI Key: ZDABXUXHCMKKGN-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-2'-trifluoromethylpropiophenone, also known as Dibenzoylmethane (DBM), is a yellow crystalline powder that is widely used in scientific research. DBM belongs to the class of chalcones, which are natural compounds found in various plants. DBM has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

Polymerization and Material Properties

  • Electroactive Poly(Arylene Sulphide) Synthesis : Electro-oxidative polymerization of 3,5-dimethylthiophenol to poly(2,6-dimethylphenylene sulphide) shows semi-conductive properties and electrochemical response, indicating potential applications in material science (Yamamoto et al., 1992).
  • Poly(Arylene Ether Sulfone) Anion Exchange Membranes : Poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups display high hydroxide conductivity and stability, useful in membrane technology (Shi et al., 2017).
  • Poly(Aryl Ether Ketone/Sulfone)s with Pendant Trifluoromethyl-Substituted Phenyl Groups : These polymers exhibit good solubility, thermal stability, and low dielectric constants, making them suitable for electronic applications (Shang et al., 2012).

Chemical Properties and Reactions

  • Rhodium-Mediated C–C Bond Activation : Studies on azo ligands with dimethylphenyl fragments show interesting C–C bond activation, relevant for organometallic chemistry (Baksi et al., 2007).
  • Cathodic Reduction in Aprotic Medium : α-Bromopropiophenone's reduction produces 1,4-diphenyl-2,3,-dimethyl-1,4-butanedione, important for understanding electrochemical processes (Barba et al., 1985).

properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O/c1-12-6-5-7-14(13(12)2)10-11-17(22)15-8-3-4-9-16(15)18(19,20)21/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDABXUXHCMKKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644642
Record name 3-(2,3-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898793-04-9
Record name 1-Propanone, 3-(2,3-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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